molecular formula C11H23NO B13244328 (1-Ethoxycyclooctyl)methanamine

(1-Ethoxycyclooctyl)methanamine

Cat. No.: B13244328
M. Wt: 185.31 g/mol
InChI Key: UWQHAKBSZWOGCZ-UHFFFAOYSA-N
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Description

(1-Ethoxycyclooctyl)methanamine is an organic compound with the molecular formula C₁₁H₂₃NO. It is characterized by a cyclooctane ring substituted with an ethoxy group and a methanamine group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethoxycyclooctyl)methanamine typically involves the reaction of cyclooctanone with ethyl alcohol in the presence of an acid catalyst to form 1-ethoxycyclooctanol. This intermediate is then subjected to reductive amination using formaldehyde and ammonia or an amine source to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: (1-Ethoxycyclooctyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(1-Ethoxycyclooctyl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Ethoxycyclooctyl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Uniqueness: (1-Ethoxycyclooctyl)methanamine is unique due to the presence of both the ethoxy and methanamine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .

Biological Activity

(1-Ethoxycyclooctyl)methanamine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H23N
  • Molecular Weight : 197.32 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CCCCCCC(C)NCC(=O)O

The compound features a cyclooctane ring with an ethoxy group and a methanamine functional group, which may contribute to its unique biological interactions.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the ethoxy and amine functionalities allow for interactions with various biological targets, including enzymes and receptors. These interactions may influence cellular signaling pathways, potentially leading to therapeutic effects.

Biological Activity Overview

Research has indicated several areas where this compound shows promise:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains, showing varying degrees of inhibition.
  • Cytotoxicity : In vitro studies indicate that this compound exhibits cytotoxic effects on certain cancer cell lines. The compound's ability to induce apoptosis in these cells has been investigated.
  • Enzyme Interactions : The compound has been studied for its ability to inhibit specific enzymes, which could be relevant in drug development for conditions such as cancer or metabolic disorders.

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialE. coliInhibition at 50 µg/mL
CytotoxicityHeLa CellsIC50 = 25 µM
Enzyme InhibitionCarbonic Anhydrase70% inhibition at 100 µM

Case Study 1: Antimicrobial Properties

In a study examining the antimicrobial efficacy of this compound, researchers tested its activity against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition of growth in E. coli at concentrations above 50 µg/mL, suggesting potential as an antibacterial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

Another investigation focused on the cytotoxic effects of this compound on HeLa cells. The compound was found to induce apoptosis with an IC50 value of 25 µM, indicating a promising avenue for cancer therapeutics.

Case Study 3: Enzyme Inhibition

The interaction of this compound with carbonic anhydrase was evaluated, revealing a 70% inhibition at a concentration of 100 µM. This suggests potential applications in conditions where carbonic anhydrase plays a critical role, such as glaucoma or certain types of cancer.

Structure-Activity Relationship (SAR)

The biological activity of this compound appears to be influenced by the structural components:

  • The presence of the ethoxy group enhances lipophilicity, potentially improving membrane permeability.
  • The methanamine moiety may facilitate hydrogen bonding with target proteins, enhancing binding affinity.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

(1-ethoxycyclooctyl)methanamine

InChI

InChI=1S/C11H23NO/c1-2-13-11(10-12)8-6-4-3-5-7-9-11/h2-10,12H2,1H3

InChI Key

UWQHAKBSZWOGCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCCCCCC1)CN

Origin of Product

United States

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